molecular formula C7H4Cl2N2O3 B1410319 2,3-Dichloro-4-nitrobenzamide CAS No. 1803805-60-8

2,3-Dichloro-4-nitrobenzamide

Cat. No. B1410319
CAS RN: 1803805-60-8
M. Wt: 235.02 g/mol
InChI Key: PXLAQSGHAKAWDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like 2,3-Dichloro-4-nitrobenzamide, can be achieved through direct condensation of carboxylic acids and amines . Another method involves reactions of dichlorobenzoyl chloride and arylamine compounds .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-4-nitrobenzamide can be analyzed using various spectroscopic methods. For instance, 1H and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Crystal Engineering

2,3-Dichloro-4-nitrobenzamide has been used in crystal engineering, particularly involving hydrogen and halogen bonds. Studies have focused on molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, as seen in various complexes. These interactions demonstrate the potential of both carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons in crystal design (Saha, Nangia, & Jaskólski, 2005).

Organic Synthesis

In organic synthesis, 2,3-Dichloro-4-nitrobenzamide is used in the preparation of various heterocyclic compounds. For example, a one-pot procedure for synthesizing 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides demonstrates the versatility of this compound in generating biologically relevant molecules (Romero, Salazar, & López, 2013).

Thermodynamic Studies

2,3-Dichloro-4-nitrobenzamide has been analyzed in thermodynamic studies to determine properties like enthalpies of combustion and formation. These studies provide insights into the energetic stability of molecular structures and are vital in fields like materials science (Ximello et al., 2014).

Chemical Vapor Deposition

This compound has been used as a precursor in the chemical vapor deposition process. Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide are synthesized for the deposition of nickel sulfide nanostructured thin films, indicating its application in nanotechnology and materials engineering (Saeed et al., 2013).

Molecular Dynamics Simulation

2,3-Dichloro-4-nitrobenzamide's role in molecular dynamics simulation has been explored to understand hydrogen bonding mechanisms. This application is essential in the study of complex molecular systems and aids in the development of new materials and pharmaceuticals (Brela et al., 2012).

Solvent Effect Studies

The compound has also been studied for its solvent effects, particularly in understanding the solvation mechanism in Diels-Alder reactions. Such studies are crucial in organic chemistry for optimizing reaction conditions and understanding molecular interactions (Desimoni, Faita, & Righetti, 1991).

properties

IUPAC Name

2,3-dichloro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3/c8-5-3(7(10)12)1-2-4(6(5)9)11(13)14/h1-2H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLAQSGHAKAWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302262
Record name Benzamide, 2,3-dichloro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-nitrobenzamide

CAS RN

1803805-60-8
Record name Benzamide, 2,3-dichloro-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803805-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2,3-dichloro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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